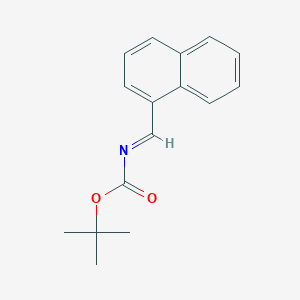

Tert-butyl (naphthalen-1-ylmethylene)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(naphthalen-1-ylmethylidene)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-16(2,3)19-15(18)17-11-13-9-6-8-12-7-4-5-10-14(12)13/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEIHDRBPANCHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=CC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (naphthalen-1-ylmethylene)carbamate typically involves the reaction of tert-butyl carbamate with naphthalen-1-ylmethylene chloride. The reaction is usually carried out in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane. The reaction conditions are mild, and the process is efficient, yielding the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction parameters are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (naphthalen-1-ylmethylene)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalen-1-ylmethylene derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of naphthalen-1-ylmethylamine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Naphthalen-1-ylmethylene oxide.

Reduction: Naphthalen-1-ylmethylamine.

Substitution: Naphthalen-1-ylmethylene derivatives with various substituents.

Scientific Research Applications

Chemical Synthesis

1.1 Role in Organic Reactions

Tert-butyl (naphthalen-1-ylmethylene)carbamate is utilized as a protecting group for amines in organic synthesis. The tert-butyloxycarbonyl (Boc) group can be introduced to amino acids and amines, facilitating their transformation into more reactive intermediates without affecting other functional groups. This property is crucial for synthesizing complex molecules, particularly in the pharmaceutical industry.

1.2 Synthesis of Bioactive Compounds

The compound has been employed in the synthesis of various bioactive compounds. For instance, it has been used in the palladium-catalyzed synthesis of N-Boc protected anilines, which are essential intermediates in drug development . Additionally, it plays a role in the synthesis of tetra-substituted pyrroles, compounds known for their biological activity .

Medicinal Chemistry

2.1 Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of this compound derivatives. For example, one derivative demonstrated moderate protective activity against amyloid beta-induced cytotoxicity in astrocytes, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's . The compound acts as an inhibitor of both β-secretase and acetylcholinesterase, preventing amyloid aggregation and fibril formation .

2.2 Anticancer Activity

Another area of research focuses on the anticancer properties of this compound derivatives. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies indicate that modifications to the naphthalene moiety can enhance their efficacy against specific cancer types.

Material Science

3.1 Conductive Polymers

This compound has been explored for its potential in developing conductive polymers. By incorporating this compound into polymer matrices, researchers have achieved significant enhancements in electrical conductivity, making it suitable for applications in organic electronics and sensors .

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Protecting group for amines | Key role in synthesizing complex molecules |

| Medicinal Chemistry | Neuroprotective agent | Potential treatment for Alzheimer's disease |

| Anticancer activity | Induces apoptosis and cell cycle arrest | |

| Material Science | Conductive polymers | Enhances electrical conductivity |

Case Studies

5.1 Neuroprotective Study

In a study published by MDPI, researchers investigated the effects of a derivative of this compound on astrocytes exposed to amyloid beta . The findings indicated that the compound reduced oxidative stress markers and inflammation, highlighting its potential as a therapeutic agent for neurodegenerative conditions.

5.2 Anticancer Research

A recent publication explored various derivatives of this compound for their anticancer properties . The study revealed that specific modifications led to increased cytotoxicity against breast cancer cell lines, paving the way for future drug development.

Mechanism of Action

The mechanism of action of tert-butyl (naphthalen-1-ylmethylene)carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions. The molecular targets and pathways involved include the interaction with enzymes and proteins, where the carbamate group acts as a reversible inhibitor .

Comparison with Similar Compounds

The structural analogs of tert-butyl (naphthalen-1-ylmethylene)carbamate include carbamates with varying substituents, such as aliphatic cyclohexyl, methoxycyclohexyl, or tetrahydro-2H-pyran groups. Below is a detailed comparison based on synthesis, physicochemical properties, and reactivity.

Physicochemical Properties

Solubility and Stability

- Naphthalene Derivative: Lower solubility in polar solvents (e.g., water, ethanol) due to aromatic hydrophobicity. Enhanced stability under acidic/basic conditions due to steric shielding by the naphthalene ring.

- Cyclohexyl Derivatives (e.g., 296) : Higher solubility in alcohols and ethers owing to aliphatic substituents. The methoxy group in 296 increases polarity slightly but reduces steric hindrance compared to naphthalene.

- Pyran Derivatives (e.g., 263) : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the oxygenated ring.

Reactivity

- Electrophilic Reactions : The naphthalene system facilitates electrophilic substitution (e.g., nitration, halogenation), whereas aliphatic analogs (263, 296) undergo nucleophilic additions or ring-opening reactions.

- Carbamate Hydrolysis : The tert-butyl group in all compounds delays hydrolysis, but the naphthalene derivative’s bulkiness further retards cleavage compared to cyclohexyl analogs .

Biological Activity

Tert-butyl (naphthalen-1-ylmethylene)carbamate, a compound with the chemical formula C22H23NO2, has garnered attention for its diverse biological activities. This article explores its cellular effects, molecular mechanisms, dosage effects in animal models, and its metabolic pathways.

Cellular Effects

This compound exhibits a range of effects on cellular functions:

- Cell Signaling Modulation : The compound influences various signaling pathways, which can lead to reduced cell proliferation and increased apoptosis. This modulation occurs through the inhibition of specific signaling cascades, highlighting its potential in therapeutic applications.

- Gene Expression Alteration : It binds to transcription factors, resulting in altered gene transcription. This effect is crucial for understanding how the compound can be utilized in disease treatment.

Molecular Mechanism

The biological activity of this compound is mediated through several molecular mechanisms:

- Enzyme Interaction : this compound can bind to active sites of enzymes, inhibiting their activity via competitive or non-competitive mechanisms. This binding can induce conformational changes in proteins, affecting their overall function.

- Stability and Degradation : The compound's stability under various conditions is significant. Research indicates that it remains stable for a certain duration but may degrade over time, which impacts its efficacy in prolonged applications.

Dosage Effects in Animal Models

Dosage plays a critical role in the biological effects observed in animal studies:

- Low Doses : At lower concentrations, the compound shows beneficial effects such as anti-inflammatory properties and immune modulation. These effects are essential for exploring therapeutic windows for clinical applications.

- High Doses : Conversely, at elevated doses, it can lead to toxic outcomes including liver and kidney damage. Understanding these dosage-dependent effects is vital for assessing safety profiles and therapeutic potential.

Metabolic Pathways

This compound interacts with several metabolic pathways:

- Cytochrome P450 Interaction : The compound affects the activity of cytochrome P450 enzymes, which are crucial for its metabolism. Alterations in these metabolic pathways can influence overall drug interactions and pharmacokinetics.

- Transport Mechanisms : Its transport within cells is mediated by specific transporters and binding proteins. This localization affects how the compound accumulates in tissues and its subsequent biological activity.

Summary of Findings

The biological activity of this compound is characterized by its ability to modulate cellular functions through various mechanisms. Its potential therapeutic applications are underscored by its effects on cell signaling and gene expression, while careful consideration of dosage is necessary to avoid toxicity.

| Aspect | Details |

|---|---|

| Cellular Effects | Modulates cell signaling; alters gene expression. |

| Molecular Mechanism | Inhibits enzyme activity; induces protein conformational changes. |

| Dosage Effects | Low doses beneficial; high doses toxic (liver/kidney damage). |

| Metabolic Pathways | Interacts with cytochrome P450; influenced by transporters/binding proteins. |

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (naphthalen-1-ylmethylene)carbamate, and how do reaction conditions influence yield and purity?

Tert-butyl carbamates are typically synthesized via carbamate protection of amines using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For naphthalene-containing derivatives, the reaction often involves condensation of tert-butyl carbamate with naphthalene aldehydes or ketones. For example, asymmetric Mannich reactions have been employed to introduce stereochemistry in similar carbamates . Key factors include solvent choice (e.g., THF or DCM), temperature control (0–25°C), and stoichiometric ratios of reagents. Impurities often arise from incomplete Boc protection or side reactions with naphthalene’s reactive positions; purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization is critical .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- NMR : ¹H NMR should show characteristic peaks: tert-butyl protons at ~1.4 ppm (singlet), naphthalene aromatic protons between 7.2–8.3 ppm, and the carbamate NH (if present) as a broad singlet near 5–6 ppm.

- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm carbamate formation.

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ or [M+Na]⁺ for C₁₆H₁₉NO₂ (theoretical MW 265.34). Discrepancies in data may indicate incomplete Boc protection or decomposition; cross-validation with X-ray crystallography (e.g., SHELX-refined structures) resolves ambiguities .

Advanced Research Questions

Q. What strategies are effective for resolving stereochemical challenges in tert-butyl carbamate derivatives during synthesis?

Chiral tert-butyl carbamates require enantioselective methods. Catalytic asymmetric Mannich reactions or enzymatic resolutions have been used for β-amino carbonyl derivatives . For example, using (S)-proline as a catalyst in asymmetric Mannich reactions achieves >90% enantiomeric excess (ee). Metalation strategies (e.g., LiTMP) followed by electrophilic quenching can introduce stereocenters adjacent to the carbamate group . X-ray crystallography (e.g., triclinic P1 space group, α/β angles ~95–112°) is critical for absolute configuration determination .

Q. How can computational modeling aid in predicting the stability and reactivity of this compound under varying pH and temperature?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

- Hydrolysis susceptibility : The carbamate’s C=O bond is prone to cleavage under acidic (pH < 3) or basic (pH > 10) conditions.

- Thermal stability : Decomposition occurs above 150°C, forming CO₂ and tert-butanol.

- Naphthalene ring interactions : π-Stacking with aromatic residues in drug targets can be simulated using molecular docking (AutoDock Vina) . Experimental validation via TGA/DSC and HPLC stability studies is recommended .

Q. What analytical techniques are optimal for detecting trace impurities or byproducts in tert-butyl carbamate synthesis?

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect impurities at <0.1% levels.

- GC-MS : Identifies volatile byproducts (e.g., tert-butanol, naphthalene derivatives) .

- XRD : Resolves crystalline impurities; SHELXL refinement detects lattice mismatches . Contradictions between NMR and MS data (e.g., missing peaks) may indicate non-UV-active impurities, requiring orthogonal methods like ion chromatography .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s compatibility with common coupling reagents in peptide synthesis?

Tert-butyl carbamates are often intermediates in peptide synthesis. Test compatibility with:

- HATU/DIPEA : Monitor carbamate deprotection via ¹H NMR (disappearance of tert-butyl signal).

- TFA cleavage : Boc groups are stable under mild acidic conditions (pH 4–6) but cleave in 20–50% TFA/DCM.

- Oxidative conditions : Avoid MnO₂ or PCC, which may oxidize the naphthalene moiety .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

- Storage : -20°C under inert gas (N₂/Ar) to prevent hydrolysis.

- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation (H313/H333) .

- Disposal : Incinerate as hazardous organic waste; avoid aqueous release due to aquatic toxicity .

Data Contradiction Analysis

Q. How can researchers address discrepancies between experimental and computational NMR chemical shifts for this compound?

Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

- Solvent correction : Use CDCl₃-specific DFT parameters (e.g., IEFPCM model).

- Dynamic effects : Perform VT-NMR (variable temperature) to identify rotameric equilibria.

- Reference compounds : Compare with tert-butyl (phenylmethylene)carbamate derivatives for benchmarking .

Applications in Drug Discovery

Q. What role does this compound play as a building block in kinase inhibitor development?

The naphthalene group enhances hydrophobic interactions with kinase ATP-binding pockets. For example, derivatives have been used in PI3K and JAK2 inhibitors. The Boc group enables selective deprotection for late-stage functionalization (e.g., Suzuki coupling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.